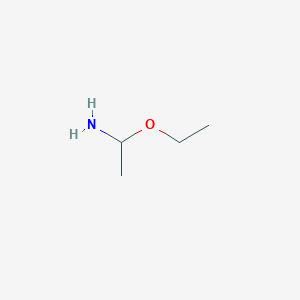
Ethanamine, 1-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 1-ethoxy-, also known as ethylamine, is an organic compound with the formula CH₃CH₂NH₂. This colorless gas has a strong ammonia-like odor and is miscible with virtually all solvents. It is a nucleophilic base, typical for amines, and is widely used in the chemical industry and organic synthesis .
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: Ethanamine can be synthesized by heating a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas.
Reductive Amination: Ethanamine can also be produced by the reductive amination of acetaldehyde.
Industrial Production Methods:
Ethanol and Ammonia Reaction: Industrially, ethanamine is produced by combining ethanol and ammonia in the presence of an oxide catalyst.
Types of Reactions:
Acylation: Ethanamine undergoes acylation reactions where it reacts with acyl chlorides to form amides.
Protonation: As a weak base, ethanamine can be protonated to form its conjugate acid, ethylammonium ion.
Oxidation: Ethanamine can be oxidized using strong oxidizers like potassium permanganate to form acetaldehyde.
Common Reagents and Conditions:
Acylation: Acyl chlorides in the presence of a base.
Protonation: Acids such as hydrochloric acid.
Oxidation: Strong oxidizers like potassium permanganate.
Major Products:
Acylation: Amides.
Protonation: Ethylammonium ion.
Oxidation: Acetaldehyde.
Scientific Research Applications
Ethanamine is used in various scientific research applications:
Mechanism of Action
Ethanamine exerts its effects primarily through its nucleophilic properties. It can donate a pair of electrons to electrophiles, making it a key reactant in various chemical reactions. The molecular targets and pathways involved include its interaction with acids to form salts and its participation in nucleophilic substitution reactions .
Comparison with Similar Compounds
Methylamine (CH₃NH₂): A simpler amine with one carbon atom.
Propylamine (CH₃CH₂CH₂NH₂): A longer-chain amine with three carbon atoms.
Diethylamine (CH₃CH₂NHCH₂CH₃): A secondary amine with two ethyl groups attached to the nitrogen atom.
Uniqueness: Ethanamine is unique due to its balance of reactivity and stability, making it a versatile building block in organic synthesis. Its ability to form a wide range of derivatives and its miscibility with many solvents further enhance its utility in various applications .
Properties
CAS No. |
90484-71-2 |
|---|---|
Molecular Formula |
C4H11NO |
Molecular Weight |
89.14 g/mol |
IUPAC Name |
1-ethoxyethanamine |
InChI |
InChI=1S/C4H11NO/c1-3-6-4(2)5/h4H,3,5H2,1-2H3 |
InChI Key |
ILRZBPLDJKEWRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















